

# (Cys47)-HIV-1 tat (47-57) peptide sequence and structure

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## An In-depth Technical Guide on the (Cys47)-HIV-1 Tat (47-57) Peptide

This guide provides a comprehensive overview of the (Cys47)-HIV-1 Tat (47-57) peptide, a synthetic derivative of the protein transduction domain of the HIV-1 Tat protein. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its sequence, structure, experimental protocols, and role in cellular signaling pathways.

## Peptide Sequence and Core Concepts

The HIV-1 Tat (Trans-Activator of Transcription) protein is essential for viral replication.[1] A specific region within this protein, the basic domain spanning residues 47-57, is known as the Protein Transduction Domain (PTD). This domain is responsible for the protein's ability to translocate across cellular membranes, a property leveraged for drug delivery applications.[2][3][4][5]

The standard sequence for the HIV-1 Tat (47-57) peptide is: H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH[4][6]

The subject of this guide, (Cys47)-HIV-1 Tat (47-57), is a modified version where the N-terminal Tyrosine (Tyr) at position 47 is substituted with a Cysteine (Cys). This substitution provides a reactive thiol group for conjugation to various cargo molecules, such as nanoparticles, fluorescent dyes, or therapeutic agents, without significantly compromising its cell-penetrating ability.[7][8]

The sequence for (Cys47)-HIV-1 Tat (47-57) is: H-Cys-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH[7]

## Structural Properties

The structure of the Tat basic domain is highly dependent on its environment. While the full Tat protein is largely unstructured, the 47-57 region can adopt distinct conformations.[9][10]

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating its structural tendencies.[11][12][13]

Studies on hybrid peptides containing the Tat basic domain indicate that in an unliganded state in solution, it forms a stable alpha-helix.[11][12][13] However, when bound to its biological target, the trans-activation response (TAR) RNA element, the peptide adopts a more extended structure to facilitate electrostatic interactions with the RNA phosphate backbone.[14]

Table 1: Summary of Quantitative Structural Data for HIV-1 Tat (47-57) Peptide Analogues

Parameter	Method	Condition	Finding	Reference
Secondary Structure	Circular Dichroism (CD) & 2D NMR	Unliganded, in solution	The basic domain forms a stable alpha-helix.	[11][12]
Secondary Structure	Vacuum UV Circular Dichroism (VUV-CD)	Bound to TAR RNA	The peptide (residues 47-58) adopts an extended structure.	[14]
Inter-atomic Distance	Solid-State REDOR NMR	Bound to TAR RNA	The distance between U23 and A27 of TAR changes from 10.3 Å to 6.6 Å upon peptide binding, indicating significant RNA conformational change.	[15]
Molecular Weight	Mass Spectrometry	N/A	1499.8 g/mol	[7][16]

## Experimental Protocols

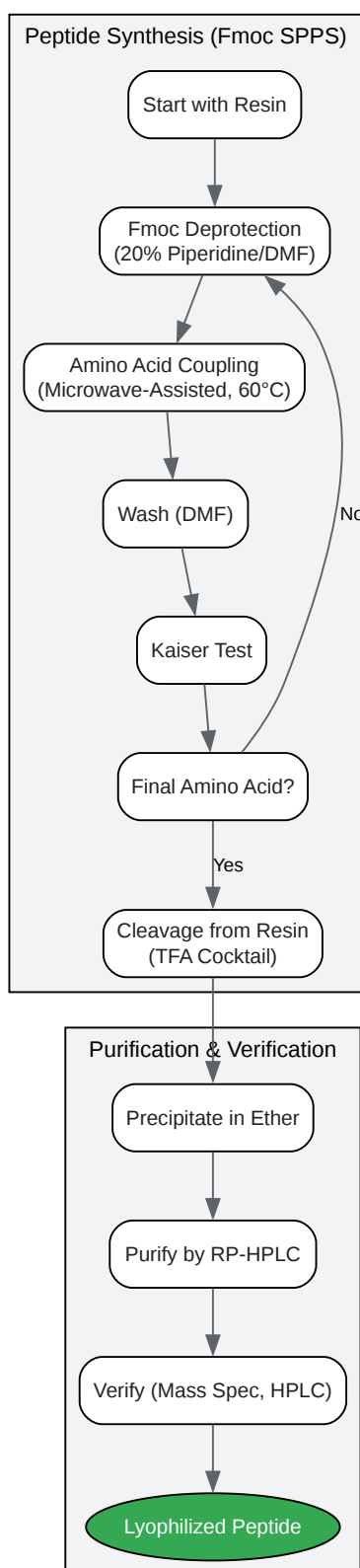
Detailed methodologies are crucial for the synthesis and analysis of the (Cys47)-HIV-1 Tat (47-57) peptide. The following protocols are synthesized from multiple cited research articles.

## Peptide Synthesis and Purification

The peptide is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][17][18]

Protocol for Microwave-Assisted Fmoc SPPS:

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
- **Amino Acid Coupling:** Activate and couple the appropriate Fmoc-protected amino acids sequentially. For each coupling step, use a solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Microwave irradiation at 60°C can be used to shorten reaction times and improve efficiency.[\[17\]](#)
- **Washing:** After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
- **Monitoring:** Monitor the completion of each reaction using a qualitative method like the Kaiser test.[\[17\]](#)
- **Cleavage and Deprotection:** Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[\[15\]](#)
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[\[12\]](#)
- **Verification:** Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.



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Fig 1. Workflow for Peptide Synthesis and Purification.

## Structural Analysis Protocols

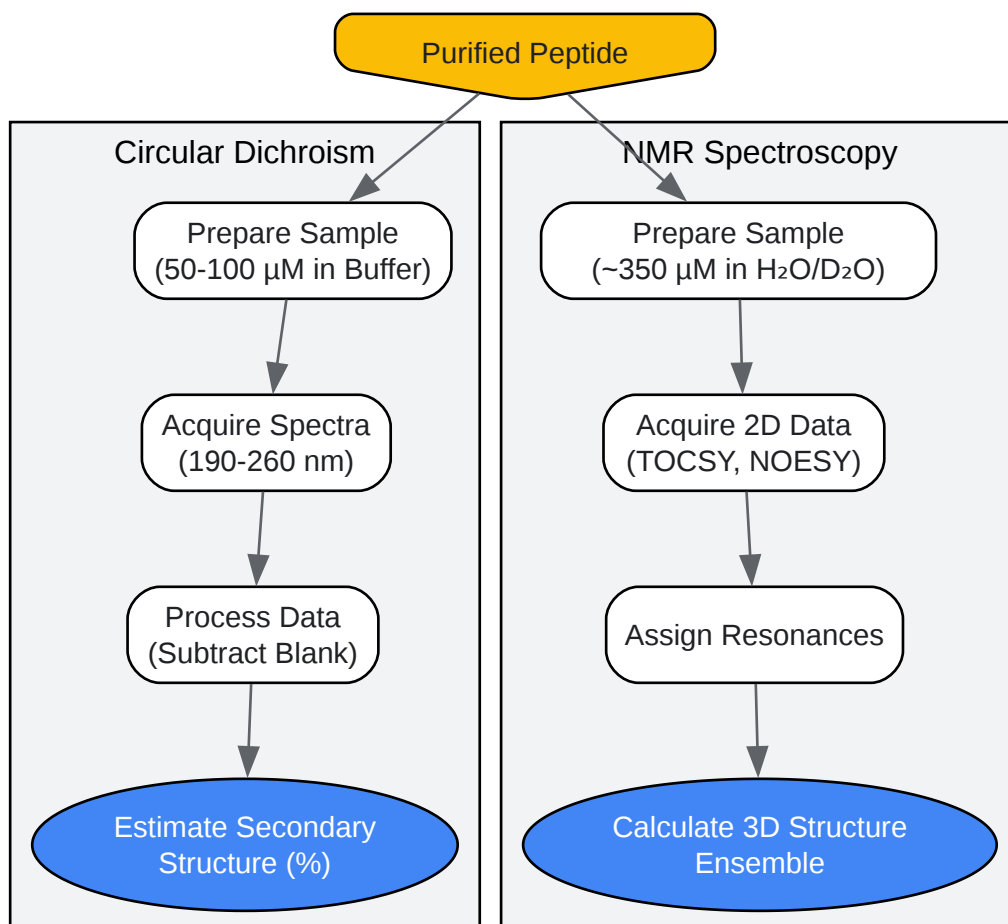
### Circular Dichroism (CD) Spectroscopy Protocol:

- **Sample Preparation:** Dissolve the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.2). Prepare samples at a concentration of approximately 50-100  $\mu\text{M}$ . [\[18\]](#)
- **Instrument Setup:** Use a CD spectropolarimeter with a quartz cuvette (e.g., 1 mm path length).
- **Data Acquisition:** Record CD spectra from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25°C). Average multiple scans (e.g., 10-20 scans) to improve the signal-to-noise ratio. [\[12\]](#)
- **Data Processing:** Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity  $[\theta]$ .
- **Analysis:** Analyze the resulting spectrum using deconvolution software to estimate the percentages of secondary structure elements ( $\alpha$ -helix,  $\beta$ -sheet, random coil).

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

- **Sample Preparation:** Dissolve the peptide in a 90%  $\text{H}_2\text{O}$  / 10%  $\text{D}_2\text{O}$  mixture to a concentration of approximately 350  $\mu\text{M}$  to avoid aggregation. Adjust the pH as needed (e.g., pH 3.1). [\[12\]](#)
- **Data Acquisition:** Collect two-dimensional NMR data on a high-field NMR spectrometer (e.g., 600 MHz). [\[12\]](#) Key experiments include:
  - TOCSY (Total Coherence Transfer Spectroscopy): To identify amino acid spin systems.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ( $< 5 \text{ \AA}$ ), providing distance constraints for structure calculation.
- **Resonance Assignment:** Assign the proton resonances to specific atoms in the peptide sequence.

- Structure Calculation: Use the distance constraints derived from NOESY cross-peaks to calculate a family of 3D structures that are consistent with the experimental data using molecular dynamics and simulated annealing algorithms.[12]



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Fig 2. Workflow for Peptide Structural Analysis.

## Biological Activity and Signaling Pathways

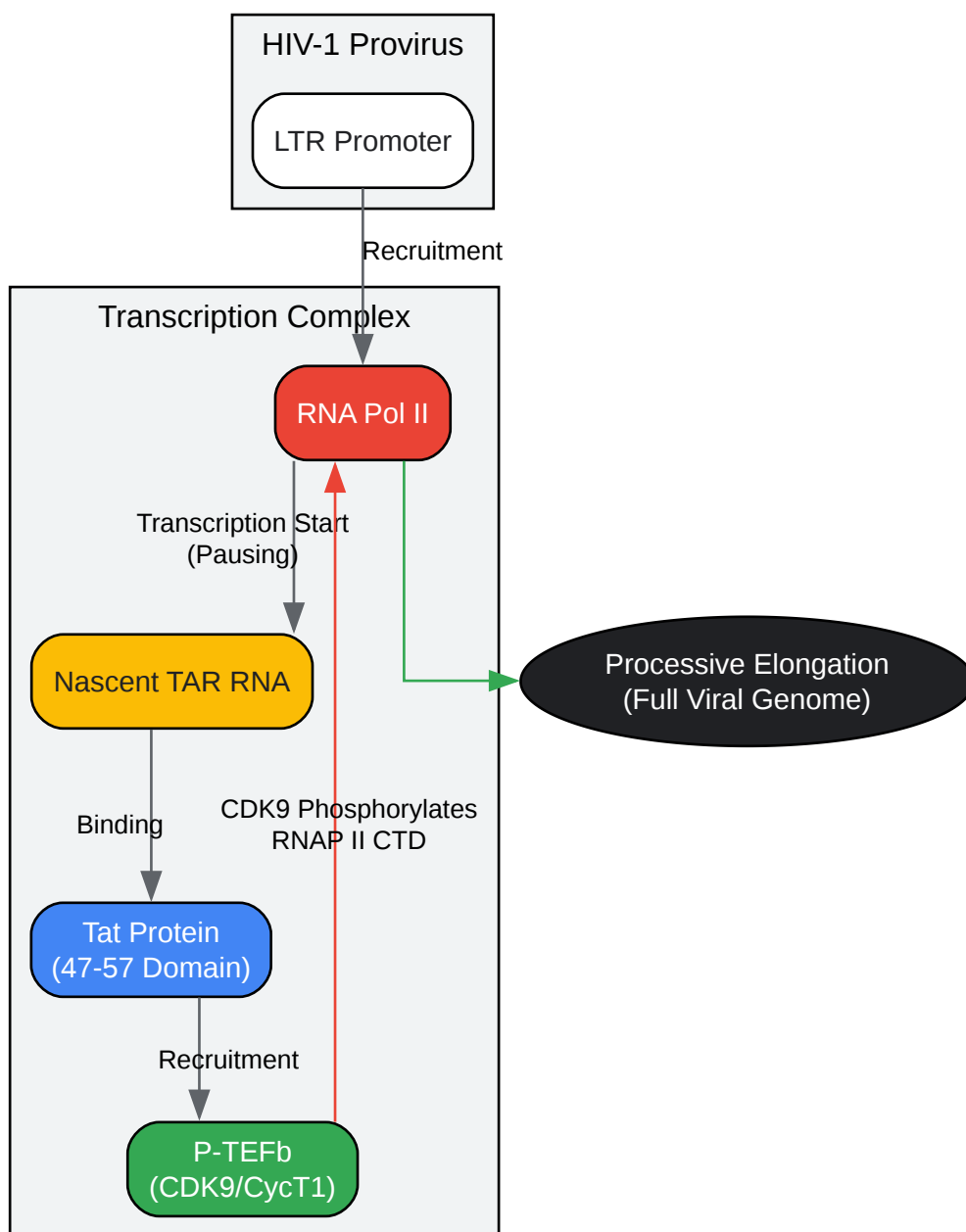
The primary biological function of the Tat protein is the potent activation of HIV-1 gene transcription.[1] The basic domain (47-57) is critical for this process through its interaction with TAR RNA. Beyond this, extracellular Tat protein can modulate various host cell signaling pathways, contributing to HIV pathogenesis.[19]

## Transcriptional Activation via Tat-TAR Interaction

The canonical function of Tat is to overcome transcriptional pausing of RNA Polymerase II (RNAP II).<sup>[10]</sup> This process is central to efficient viral gene expression.

Mechanism:

- **Initiation:** Host transcription factors recruit RNAP II to the HIV-1 promoter (the Long Terminal Repeat, LTR), initiating transcription.
- **TAR Formation:** As transcription begins, the first 59 nucleotides of the nascent viral RNA fold into a stable stem-loop structure known as TAR.<sup>[15]</sup>
- **Tat Binding:** The Tat protein, specifically its arginine-rich basic domain (residues 47-57), binds to the bulge region of the TAR RNA.<sup>[20][21]</sup>
- **P-TEFb Recruitment:** Tat then recruits the host's Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).<sup>[20]</sup>
- **Elongation:** CDK9, a kinase, phosphorylates the C-terminal domain (CTD) of RNAP II and other negative elongation factors. This hyperphosphorylation converts RNAP II into a highly processive form, leading to robust elongation and the transcription of the full-length viral genome.



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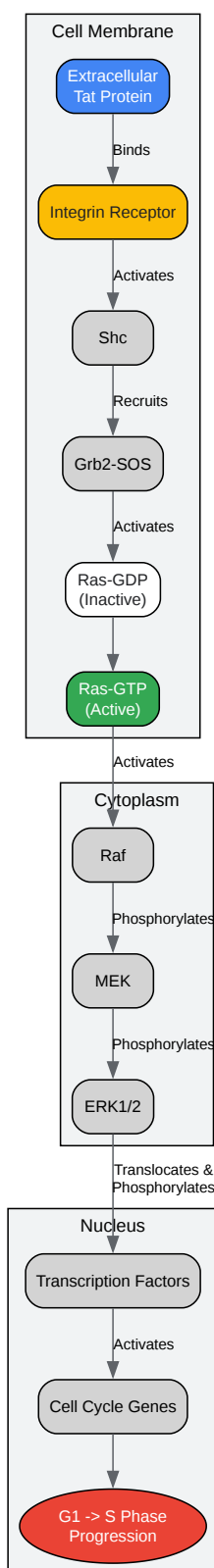
Fig 3. HIV-1 Tat-Mediated Transcriptional Activation.

## Modulation of Host Cell Signaling

Extracellular Tat protein can be taken up by bystander cells and can interact with cell surface receptors, activating downstream signaling cascades that contribute to AIDS-associated pathologies like Kaposi's sarcoma.[22]

#### Activation of the Ras/ERK MAPK Pathway:

- **Binding:** Tat protein binds to integrin receptors (e.g.,  $\alpha 5 \beta 1$  and  $\alpha v \beta 3$ ) on the surface of endothelial cells via its RGD (Arg-Gly-Asp) motif (note: this is a different domain from the 47-57 basic region).[\[22\]](#)
- **Adaptor Recruitment:** This binding leads to the phosphorylation of the adaptor protein Shc. Phosphorylated Shc recruits the Grb2-SOS complex to the plasma membrane.
- **Ras Activation:** The SOS protein, a guanine nucleotide exchange factor, activates the small GTPase Ras by promoting the exchange of GDP for GTP.
- **MAPK Cascade:** Activated Ras initiates a phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK1/2 (extracellular signal-regulated kinases).
- **Cell Cycle Progression:** Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes required for cell cycle progression from G1 to S phase, stimulating cell growth.[\[22\]](#)



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Fig 4. Tat-Induced Ras/ERK MAPK Signaling Pathway.

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